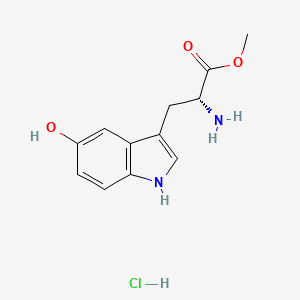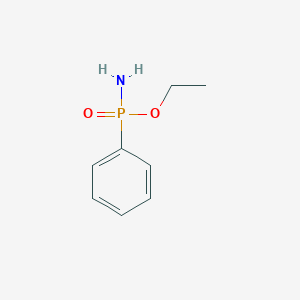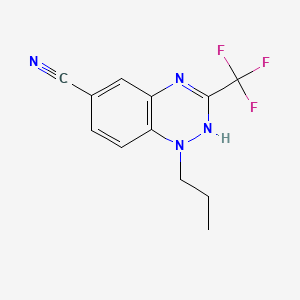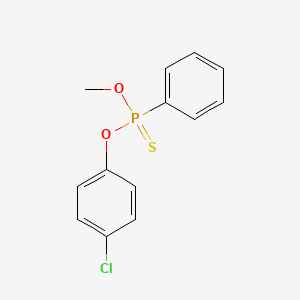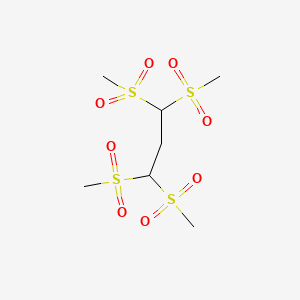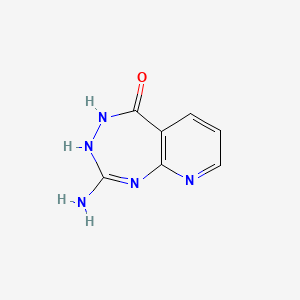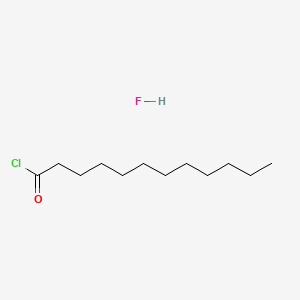![molecular formula C12H10ClN5 B12811598 N-(2-chlorophenyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine CAS No. 5334-68-9](/img/structure/B12811598.png)
N-(2-chlorophenyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
NSC 1454 is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. It is known for its role in biological and chemical research, particularly in the study of molecular interactions and pathways.
准备方法
The synthesis of NSC 1454 involves specific synthetic routes and reaction conditions. The preparation typically includes the following steps:
Synthetic Routes: The compound is synthesized through a series of chemical reactions that involve the use of specific reagents and catalysts. The exact synthetic route can vary depending on the desired purity and yield.
Reaction Conditions: The reactions are carried out under controlled conditions, including specific temperatures, pressures, and pH levels. These conditions are optimized to ensure the highest yield and purity of the compound.
Industrial Production Methods: On an industrial scale, the production of NSC 1454 involves large-scale chemical reactors and continuous monitoring of reaction parameters. The process is designed to be efficient and cost-effective, ensuring a consistent supply of the compound for various applications.
化学反应分析
NSC 1454 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products of oxidation reactions depend on the specific conditions and reagents used.
Reduction: Reduction reactions involve the use of reducing agents like sodium borohydride or lithium aluminum hydride. These reactions typically result in the formation of reduced derivatives of NSC 1454.
Substitution: Substitution reactions involve the replacement of specific functional groups within the molecule. Common reagents for these reactions include halogens and nucleophiles. The major products formed depend on the nature of the substituents and reaction conditions.
科学研究应用
NSC 1454 has a wide range of applications in scientific research, including:
Chemistry: In chemistry, NSC 1454 is used as a reagent in various synthetic reactions. It is also studied for its unique chemical properties and potential as a catalyst in certain reactions.
Biology: In biological research, NSC 1454 is used to study molecular interactions and pathways. It is particularly useful in the study of enzyme kinetics and protein-ligand interactions.
Medicine: NSC 1454 has potential applications in medicine, particularly in the development of new therapeutic agents. It is studied for its potential to interact with specific molecular targets and pathways involved in disease processes.
Industry: In the industrial sector, NSC 1454 is used in the production of various chemical products. Its unique properties make it valuable in the synthesis of specialty chemicals and materials.
作用机制
The mechanism of action of NSC 1454 involves its interaction with specific molecular targets and pathways The compound exerts its effects by binding to these targets and modulating their activity The exact molecular targets and pathways involved can vary depending on the specific application and context of use
相似化合物的比较
NSC 1454 can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as NSC 134754 and MK 1454 share some structural similarities with NSC 1454
Uniqueness: NSC 1454 is unique in its specific chemical structure and properties. Its ability to interact with specific molecular targets and pathways sets it apart from other similar compounds. The compound’s versatility and potential for various applications make it a valuable tool in scientific research.
属性
CAS 编号 |
5334-68-9 |
|---|---|
分子式 |
C12H10ClN5 |
分子量 |
259.69 g/mol |
IUPAC 名称 |
N-(2-chlorophenyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine |
InChI |
InChI=1S/C12H10ClN5/c1-18-12-8(6-16-18)11(14-7-15-12)17-10-5-3-2-4-9(10)13/h2-7H,1H3,(H,14,15,17) |
InChI 键 |
NCHJVZNFNABCPE-UHFFFAOYSA-N |
规范 SMILES |
CN1C2=NC=NC(=C2C=N1)NC3=CC=CC=C3Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


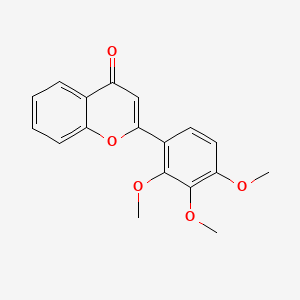

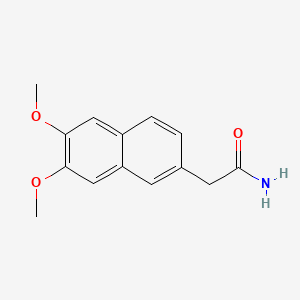
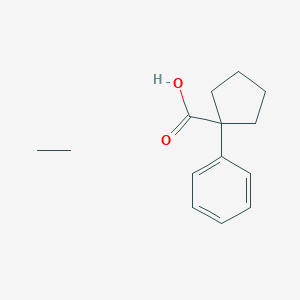
![(4-nitrophenyl) (2R,3S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylmethoxybutanoate](/img/structure/B12811535.png)
